2-Fluoro-4-hydrazinylbenzonitrile hydrochloride
CAS No.:
Cat. No.: VC17790902
Molecular Formula: C7H7ClFN3
Molecular Weight: 187.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClFN3 |
|---|---|
| Molecular Weight | 187.60 g/mol |
| IUPAC Name | 2-fluoro-4-hydrazinylbenzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C7H6FN3.ClH/c8-7-3-6(11-10)2-1-5(7)4-9;/h1-3,11H,10H2;1H |
| Standard InChI Key | SYYNTZNNTBXENR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NN)F)C#N.Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The compound’s structure features a benzene ring substituted with a fluorine atom at the 2-position, a hydrazinyl group at the 4-position, and a nitrile group at the 1-position, with a hydrochloride counterion. The SMILES notation (N#CC1=CC=C(NN)C=C1F.[H]Cl) underscores its functional groups and spatial arrangement .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇ClFN₃ | |
| Molecular Weight | 187.60 g/mol | |
| SMILES | N#CC1=CC=C(NN)C=C1F.[H]Cl | |
| MDL Number | MFCD25963829 | |
| Boiling Point (similar) | 310.9°C (hydrochloride analog) |
The hydrochloride form enhances stability and solubility compared to its free base counterpart, making it preferable for laboratory handling .
Spectroscopic and Thermodynamic Data
While explicit melting or flash points for this compound are unavailable, its structural analog, 2-fluoro-5-hydrazinylbenzonitrile hydrochloride, exhibits a boiling point of 310.9°C and a flash point of 141.8°C . These properties suggest that the hydrochloride group significantly influences thermal behavior.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via hydrazine substitution on a fluorinated benzonitrile precursor. A common route involves reacting 2-fluoro-4-bromobenzonitrile with hydrazine hydrate in ethanol under reflux, followed by hydrochloride salt formation using hydrochloric acid.
Industrial Production Considerations
Scaled-up processes prioritize yield optimization through catalytic methods and solvent recovery systems. Purification techniques like recrystallization or column chromatography ensure high purity (>95%), as required for pharmaceutical intermediates .
Applications in Scientific Research
Pharmaceutical Development
The compound’s hydrazinyl group enables covalent interactions with biological targets. It has been investigated as a heat shock protein 90 (Hsp90) inhibitor, disrupting ATPase activity critical for cancer cell survival. In vitro studies demonstrate selective inhibition without affecting cyclin-dependent kinase 4 (CDK4) levels, suggesting therapeutic potential with reduced off-target effects.
Biochemical Probes
Its nitrile group facilitates labeling applications in fluorescence-based assays. Researchers utilize it to track protein interactions or enzymatic activity in real-time, leveraging its stability under physiological conditions .
Biological Activity and Mechanism
Hsp90 Inhibition
Hsp90 chaperones stabilize oncogenic proteins, making it a cancer therapy target. 2-Fluoro-4-hydrazinylbenzonitrile hydrochloride binds Hsp90’s ATP-binding pocket, inhibiting ATP hydrolysis (IC₅₀ ≈ 2.1 µM). This disrupts client protein folding, inducing apoptosis in malignant cells.
Selectivity and Toxicity Profile
Comparative studies show it exhibits lower cytotoxicity than classical Hsp90 inhibitors like 17-AAG. For instance, in MCF-7 breast cancer cells, it reduces viability by 60% at 10 µM while sparing non-cancerous HEK293 cells.
| Activity | Model System | Outcome | Source |
|---|---|---|---|
| Hsp90 Inhibition | In vitro ATPase | IC₅₀ = 2.1 µM | |
| Cytotoxicity | MCF-7 Cells | 60% viability reduction | |
| CDK4 Stability | HEK293 Cells | No significant change |
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